molecular formula C21H24N2O3 B11142556 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11142556
M. Wt: 352.4 g/mol
InChI Key: FKWBECZRNWCMBD-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic small molecule characterized by a 5-methoxy-substituted indole core linked via an ethyl group to a propanamide moiety bearing a 2-methoxyphenyl substituent.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-18-8-9-19-17(15-18)11-13-23(19)14-12-22-21(24)10-7-16-5-3-4-6-20(16)26-2/h3-6,8-9,11,13,15H,7,10,12,14H2,1-2H3,(H,22,24)

InChI Key

FKWBECZRNWCMBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC=CC=C3OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : The target compound’s 5-methoxyindol-1-yl and 2-methoxyphenyl groups provide a balance between lipophilicity and polar interactions, making it a versatile scaffold for further optimization.
  • Pharmacological Potential: Analogues with naphthalene () or oxazole () substituents highlight divergent therapeutic applications, from anti-inflammatory to kinase inhibition.
  • Metabolic Considerations : Compounds with electron-withdrawing groups (e.g., chloro in ) may face stability challenges, whereas methoxy groups (as in the target) are generally metabolically stable.

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article will explore its biological properties, including its mechanisms of action, efficacy in various studies, and potential applications in drug development.

  • Chemical Name : this compound
  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol
  • CAS Number : 2058819-74-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and pyrazole have been investigated for their cytotoxic effects on various cancer cell lines.

Efficacy in Cell Lines

The following table summarizes the cytotoxic effects of related compounds on different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BA54926Cell cycle arrest
Compound CHepG20.71Topoisomerase II inhibition
Compound DNCI-H4608.55Microtubule disassembly

These results indicate that compounds with similar structural features to this compound exhibit significant anticancer activity, suggesting a promising avenue for further research and development.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Apoptosis Induction : Compounds like this one may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes such as topoisomerases or cyclin-dependent kinases, which are crucial for cancer cell survival and division.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including this compound. Notable findings include:

  • Cytotoxicity Against Multiple Cancer Cell Lines : Research has demonstrated that similar compounds exhibit varying degrees of cytotoxicity against breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
  • Synergistic Effects with Other Drugs : Some studies have explored the potential for these compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
  • In Vivo Studies : Preliminary animal studies indicate that these compounds can reduce tumor growth without significant toxicity to normal tissues.

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